6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-18-7-4-15(5-8-18)17-3-1-2-12-25(14-17)21(26)16-6-9-19-20(13-16)24-11-10-23-19/h4-11,13,17H,1-3,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKAHHABVBJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed in these synthetic routes due to its efficiency in forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Quinoxaline Core
The quinoxaline scaffold is electron-deficient due to its two nitrogen atoms, enabling electrophilic and nucleophilic substitutions at activated positions. While the 6-position is occupied by the azepane-carbonyl group, the remaining positions (e.g., 2, 3, 7) may undergo reactions under specific conditions:
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Nitration : Nitration at position 2 or 7 can occur using HNO₃/H₂SO₄, yielding nitro derivatives. This is analogous to methods for synthesizing nitroquinoxalines .
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Halogenation : Bromination or chlorination can be achieved with reagents like NBS (N-bromosuccinimide) in polar solvents .
Table 1: Substitution Reactions on Quinoxaline Core
Coupling Reactions at the 4-Chlorophenyl Group
The 4-chlorophenyl moiety on the azepane ring can participate in cross-coupling reactions:
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Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the chlorine atom is replaced with aryl/heteroaryl groups .
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Buchwald–Hartwig Amination : Pd catalysts enable substitution with amines, forming C-N bonds .
Table 2: Cross-Coupling Reactions
Functionalization of the Azepane Moiety
The azepane ring’s secondary amine (N-1) undergoes alkylation or acylation:
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Acylation : Reaction with acetyl chloride forms an amide derivative .
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Quaternary Salt Formation : Alkylation with methyl iodide produces ammonium salts .
Table 3: Azepane Functionalization
Hydrolysis and Reduction of the Carbonyl Linker
The amide bond between quinoxaline and azepane is reactive under acidic/basic conditions:
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Hydrolysis : Concentrated HCl at reflux cleaves the amide, yielding 6-carboxyquinoxaline and 3-(4-chlorophenyl)azepane .
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Reduction : LiAlH₄ reduces the carbonyl to a methylene group, forming 6-[3-(4-chlorophenyl)azepan-1-ylmethyl]quinoxaline .
Table 4: Carbonyl Group Transformations
Cyclization and Ring-Forming Reactions
The compound’s structure allows for intramolecular cyclization:
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Pictet–Spengler Reaction : With aldehydes in acidic conditions, fused tetracyclic derivatives form via imine intermediates .
Table 5: Cyclization Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pictet–Spengler | AcOH, MeOH, 60°C | 12bH-Benzo azepino[4,5-a]quinoxaline | 85% |
Scientific Research Applications
6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
Key Compounds for Comparison :
3-(4-Chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline (Compound 2) Core Structure: Benzo[g]quinoxaline fused with a dihydro ring system. Substituents: 4-Chlorophenyl at position 3. Synthesis: Condensation of naphthalene-2,3-diamine with 4-chlorophenacyl bromide. Activity: Demonstrated cytotoxicity against MCF-7 breast cancer cells.
2-(4-Chlorophenyl)benzo[g]quinoxaline (Compound 3) Core Structure: Fully aromatic benzo[g]quinoxaline. Substituents: 4-Chlorophenyl at position 2. Synthesis: Dehydrogenation of Compound 2 in acetic anhydride. Activity: Enhanced apoptotic activity compared to Compound 2, likely due to aromatic stabilization.
6-[3-(4-Chlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline Core Structure: Indolo[3,2-b]quinoxaline. Substituents: 4-Chlorophenoxypropyl at position 6, methyl at position 5. Molecular Formula: C24H20ClN3O. Activity: Limited published data, but indoloquinoxalines are often explored for kinase inhibition.
Comparison with 6-[3-(4-Chlorophenyl)azepane-1-carbonyl]quinoxaline :
Pharmacological and Physicochemical Insights
- Bioactivity : While Compound 3’s fully aromatic system enhances cytotoxicity , the target compound’s azepane could allow better penetration into hydrophobic binding pockets.
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling (e.g., amide bond formation), whereas benzoquinoxaline derivatives are simpler to prepare .
Biological Activity
6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from quinoxaline derivatives. The process often includes the introduction of the azepane carbonyl group through acylation reactions, followed by chlorination to introduce the 4-chlorophenyl moiety.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated broad-spectrum activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, highlighting their potency.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 6c | 4 | Staphylococcus aureus, Klebsiella pneumoniae |
| Compound 6b | 2 | Acinetobacter baumannii |
| Compound 6e | 8 | Cryptococcus neoformans |
The presence of chlorine substituents has been shown to enhance antibacterial activity. Compounds with para or meta chlorine substitutions demonstrated higher efficacy compared to those with other substituents .
Anticancer Activity
Quinoxaline derivatives have also been explored for their anticancer properties. For instance, compounds similar to this compound have been identified as selective inhibitors of ATP, affecting cancer cell proliferation . These compounds induced cell cycle arrest at the G2/M phase, suggesting a mechanism that could be leveraged for cancer therapy.
The precise mechanism by which quinoxaline derivatives exert their biological effects often involves interaction with specific molecular targets. For example, they may inhibit enzymes critical for bacterial survival or modulate pathways involved in cancer cell growth. Inhibition of enzymes such as 15-prostaglandin dehydrogenase (15-PGDH) has been noted, which plays a role in regulating prostaglandin levels associated with inflammation and tumor progression .
Case Studies
Recent studies have highlighted the efficacy of quinoxaline derivatives in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that a compound structurally similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
- Anticancer Potential : Another investigation revealed that certain quinoxaline derivatives led to apoptosis in cancer cell lines, indicating their potential as therapeutic agents against malignancies .
- In Vivo Toxicity : Importantly, some studies reported low in vivo toxicity for these compounds, with LD50 values exceeding 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
